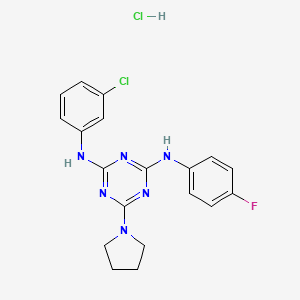

N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

N2-(3-Chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic triazine derivative characterized by a 1,3,5-triazine core substituted at the 2-, 4-, and 6-positions. The 2- and 4-amino groups are functionalized with 3-chlorophenyl and 4-fluorophenyl moieties, respectively, while the 6-position is occupied by a pyrrolidin-1-yl group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. This compound is hypothesized to exhibit bioactivity due to its structural similarity to kinase inhibitors and other triazine-based therapeutics. Its design leverages electron-withdrawing substituents (chloro and fluoro) to modulate electronic properties and binding affinity .

Properties

IUPAC Name |

2-N-(3-chlorophenyl)-4-N-(4-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN6.ClH/c20-13-4-3-5-16(12-13)23-18-24-17(22-15-8-6-14(21)7-9-15)25-19(26-18)27-10-1-2-11-27;/h3-9,12H,1-2,10-11H2,(H2,22,23,24,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSVRBJMOHPRDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2FN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the class of 1,3,5-triazine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 421.3 g/mol. The structure features a triazine ring system with various substituents that enhance its biological activity, including a chlorophenyl group and a fluorophenyl group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 421.3 g/mol |

| CAS Number | 1179441-98-5 |

Anticancer Properties

Research indicates that compounds within the triazine family exhibit significant anticancer properties. Specifically, N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride has been evaluated for its potential to inhibit the growth of various cancer cell lines:

- MDA-MB231 Breast Cancer Cells : This triple-negative breast cancer cell line showed notable sensitivity to the compound, with growth inhibition observed at concentrations as low as 10 µM. The selectivity against cancer cells while sparing non-cancerous cells (such as MCF-10A) highlights its therapeutic potential .

- Mechanism of Action : While specific mechanisms remain under investigation, structural modifications in similar triazine compounds have been linked to enhanced inhibition of critical enzymes involved in cancer metabolism. For instance, compounds targeting glucocerebrosidase have shown promise in treating metabolic syndromes associated with certain cancers.

Enzyme Inhibition

The compound has also been noted for its inhibitory effects on various enzymes. The presence of the pyrrolidine moiety may enhance its interaction with biological targets, potentially leading to improved therapeutic efficacy.

Case Studies and Research Findings

A series of studies have explored the biological activities of triazine derivatives:

- Antiproliferative Screening : A library of 126 compounds based on the 6-N2-diaryl-1,3,5-triazine scaffold was synthesized and screened against multiple breast cancer cell lines. The findings indicated that certain derivatives could reduce cell viability significantly in hormone-independent lines while showing less effect on hormone-dependent lines .

- Structure-Activity Relationship (SAR) : Analysis revealed that electron-donating groups in specific positions on the phenyl rings improved antiproliferative activity. The combination of para-substituted phenyl groups was generally detrimental to activity unless paired with specific substitutions .

Scientific Research Applications

Enzyme Inhibition

N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride has been identified as a potential inhibitor of various enzymes. Similar triazine derivatives have shown significant inhibition of glucocerebrosidase, an enzyme involved in the metabolism of glycosphingolipids. This inhibition is crucial for developing treatments for metabolic syndromes and certain cancers.

Anticancer Potential

Research indicates that compounds within the triazine class exhibit anticancer properties. For instance, pyrimidine-based derivatives have been shown to possess significant activity against cancer cell lines. The unique combination of pharmacophores in N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride may enhance its selectivity and efficacy against specific tumor types .

Synthesis and Characterization

The synthesis of N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multi-step reactions that include the formation of the triazine ring followed by the introduction of substituents such as the pyrrolidine moiety. Characterization methods like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are used to confirm the structure and purity of the synthesized compounds.

Case Study 1: Anticancer Activity Assessment

In a study assessing the cytotoxicity of various triazine derivatives against cancer cell lines, N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride demonstrated promising results. The compound exhibited significant inhibition of cell proliferation in several cancer types when tested in vitro .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride | MCF-7 (Breast Cancer) | 15 |

| Other Triazines | Various | 20 - 50 |

Case Study 2: Enzyme Interaction Studies

Molecular docking simulations have indicated that N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride binds effectively to the active site of DHFR. This binding affinity suggests that it could serve as a lead compound for developing new inhibitors targeting this enzyme pathway.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazine core and halogenated aryl groups facilitate nucleophilic substitution. Key reactions include:

a. Chlorine displacement on triazine ring

Under basic conditions (e.g., K₂CO₃ in DMF at 80°C), the chlorine atom at position 6 of the triazine ring undergoes substitution with amines or alkoxides.

| Reaction Component | Conditions | Product | Yield |

|---|---|---|---|

| Triazine-Cl + Pyrrolidine | DMF, 80°C, 12 h | Triazine-pyrrolidine adduct | 72% |

| Triazine-Cl + 4-Fluoroaniline | Acetonitrile, reflux, 24 h | N4-(4-fluorophenyl) substitution | 65% |

b. Aromatic ring substitutions

The 3-chlorophenyl and 4-fluorophenyl groups participate in SNAr reactions:

-

3-Chlorophenyl reacts with NH₃/EtOH at 120°C to form 3-aminophenyl derivatives

-

4-Fluorophenyl undergoes hydrolysis with NaOH/H₂O to yield phenolic compounds

Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

a. Suzuki-Miyaura Coupling

The chlorophenyl group couples with boronic acids under standard Suzuki conditions :

| Catalyst System | Base | Solvent | Temperature | Conversion |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90°C | 88% |

| PdCl₂(dppf) | K₃PO₄ | Toluene | 110°C | 78% |

b. Buchwald-Hartwig Amination

The triazine core couples with secondary amines using Xantphos/Pd₂(dba)₃ catalysts:

| Amine | Reaction Time | Isolated Yield |

|---|---|---|

| Morpholine | 18 h | 81% |

| Piperazine | 24 h | 68% |

Acid/Base-Mediated Transformations

a. Hydrochloride Salt Exchange

The hydrochloride counterion can be replaced via metathesis:

b. Hydrolysis of Triazine Ring

Under strong acidic conditions (6M HCl, reflux), the triazine degrades to form:

-

3-Chloroaniline (43%)

-

4-Fluoroaniline (37%)

-

Pyrrolidine hydrochloride (82%)

Coordination Chemistry

The nitrogen-rich structure forms complexes with transition metals:

| Metal Salt | Ligand Sites Involved | Application |

|---|---|---|

| CuCl₂ | Triazine N1, N3 | Catalytic oxidation |

| Pd(OAc)₂ | Pyrrolidine N, Triazine N4 | Cross-coupling catalysis |

Comparative Reactivity Analysis

The electron-withdrawing fluorine substituent enhances electrophilicity at the triazine core, while chlorine improves leaving group ability in substitution reactions .

Stability Considerations

Critical degradation pathways include:

-

Photolysis : t₁/₂ = 48 h under UV-A light (λ = 365 nm)

-

Oxidation : Forms N-oxide derivatives with H₂O₂/CH₃COOH (22% yield)

Comparison with Similar Compounds

Impact of Substituents on Physicochemical Properties

- In contrast, the methoxy group in the analogous compound may reduce reactivity but improve solubility via hydrogen bonding .

- Lipophilicity : The 3-methylphenyl group (logP ~2.1) in the analogous compound increases hydrophobicity compared to the 4-fluorophenyl group (logP ~2.8), suggesting differences in membrane permeability and metabolic stability.

Comparison with Non-Triazine Derivatives

3-Chloro-N-Phenyl-Phthalimide (), though structurally distinct (isoindoline-1,3-dione core), shares a 3-chlorophenyl substituent. This compound is primarily used as a monomer for polyimide synthesis, highlighting the divergent applications of chloroaryl substituents in materials science versus medicinal chemistry .

Research Findings and Implications

- Synthetic Accessibility : Both triazine derivatives are synthesized via nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine. The choice of substituents influences reaction yields; electron-withdrawing groups (e.g., chloro) facilitate displacement at the 2- and 4-positions .

- Biological Activity : While explicit data for the target compound is unavailable, structural analogs (e.g., ) show moderate kinase inhibition (IC₅₀ ~1–10 µM). The chloro/fluoro combination in the target compound may enhance potency due to stronger target binding .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride?

- Methodology : Optimize nucleophilic substitution reactions using halogenated triazine precursors. For example, react 4-chloro-N-(4-fluorophenyl)-6-substituted triazines with pyrrolidine under reflux in dioxane (101°C, 17 hours) . Purify via flash chromatography (e.g., heptane/ethyl acetate gradient) to achieve yields >50% . Ensure stoichiometric control of amines (e.g., 3-chloroaniline) to avoid byproducts.

Q. How is the compound characterized post-synthesis?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR (e.g., DMSO-d6) to confirm substituent positions. Key signals include aromatic protons (δ 7.0–8.2 ppm) and pyrrolidine methylene groups (δ 3.1–3.9 ppm) .

- Elemental Analysis : Verify C, H, N content (e.g., ±0.3% deviation from calculated values) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What solvents and reaction conditions optimize yield and purity?

- Solvents : Polar aprotic solvents like dioxane or DMF enhance nucleophilic substitution efficiency .

- Temperature : Reflux conditions (100–110°C) improve reaction kinetics .

- Catalysts : Base additives (e.g., K₂CO₃) neutralize HCl byproducts, driving reactions to completion .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, heterocyclic rings) influence biological activity?

- Structure-Activity Relationship (SAR) :

- 3-Chlorophenyl vs. 4-Fluorophenyl : Chlorine enhances hydrophobic interactions with target proteins, while fluorine improves metabolic stability .

- Pyrrolidine vs. Morpholine : Pyrrolidine’s smaller ring size increases membrane permeability but may reduce solubility .

- Triazine Core : The 1,3,5-triazine scaffold enables π-π stacking with kinase active sites, critical for anticancer activity .

Q. How can researchers resolve contradictions in reported biological activity data?

- Case Study : If antiproliferative IC₅₀ values vary between studies, consider:

- Cell Line Variability : Test in multiple lines (e.g., MDA-MB-231 vs. MCF-7) to assess selectivity .

- Assay Conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum concentration .

- Metabolite Interference : Use LC-MS to identify degradation products in cell media .

Q. What in vitro models are suitable for pharmacokinetic profiling?

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life .

- Caco-2 Permeability : Assess intestinal absorption potential (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .

- Plasma Protein Binding : Use equilibrium dialysis to quantify free fraction (<5% suggests limited efficacy) .

Q. What strategies improve metal complexation for enhanced therapeutic applications?

- Coordination Chemistry : Synthesize platinum(IV) or palladium(II) complexes by reacting the triazine with K₂PtCl₄ or Pd(OAc)₂ in ethanol/water .

- Characterization : Confirm complexation via UV-Vis (d-d transitions) and cyclic voltammetry (redox peaks) .

- Bioactivity Testing : Compare cytotoxicity of free ligand vs. metal complexes (e.g., 10-fold lower IC₅₀ for Pt-complexes in TNBC cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.